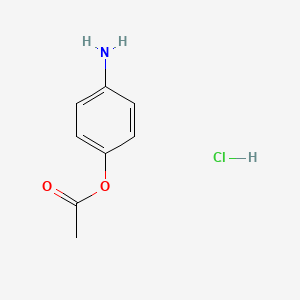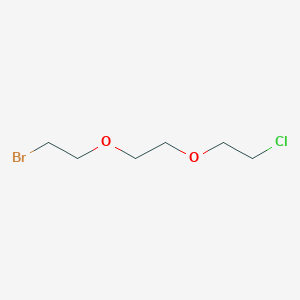
1-(2-Bromoethoxy)-2-(2-chloroethoxy)ethane
Übersicht
Beschreibung
1-(2-Bromoethoxy)-2-(2-chloroethoxy)ethane is a useful research compound. Its molecular formula is C6H12BrClO2 and its molecular weight is 231.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromoethoxy)-2-(2-chloroethoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)-2-(2-chloroethoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
High Purity and Solubility : This compound is noted for its high purity and solubility in petroleum ether, which can be critical in chemical separation processes (Liu Qiao-yun, 2004).
UV-Irradiation Studies : When exposed to UV-irradiation on Pt(111), it undergoes dissociation, cleaving C-C1 and C-Br bonds, leading to the formation of HCl and HBr. This property is significant in surface science research (S. Jo & J. White, 1991).
Intermolecular Stabilization : In certain conditions, it can undergo intermolecular stabilization to yield bonded radical cations, which is an important aspect in studies of chemical bonding and radical chemistry (E. Anklam, H. Mohan & K. Asmus, 1987).
Polymer Synthesis : This compound is used in the chain-growth condensation polymerization process, particularly in synthesizing polymers with hydrophilic and hydrophobic side chains, which has applications in materials science (T. Yokozawa et al., 2007).
Environmental Impact Studies : Studies have shown that 1-Bromo-propane, a related compound, has a lower ozone formation potential compared to ethane, which is relevant in environmental science and atmospheric chemistry (G. Whitten et al., 2003).
Chemical Separation Method Development : A method was developed for separating mixtures of this compound and its derivatives, which is essential in analytical chemistry, especially for complex mixtures analysis (M. Winemiller & Sue Y. Bae, 2008).
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-(2-chloroethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrClO2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFZNQWVHDEVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Br-PEG2-CH2CH2Cl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




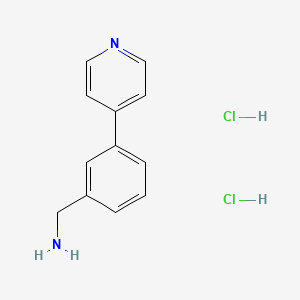

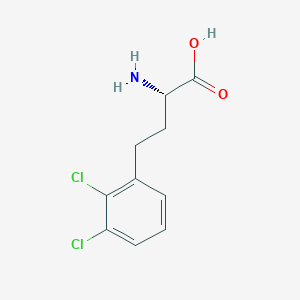

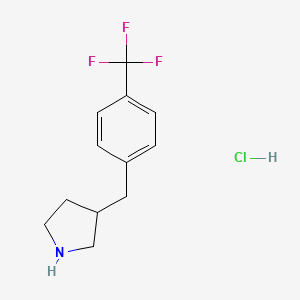

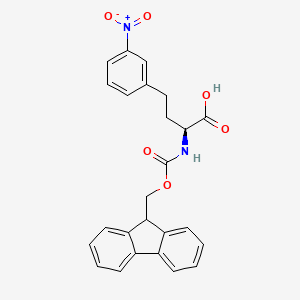
![1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine;dihydrochloride](/img/structure/B8178595.png)
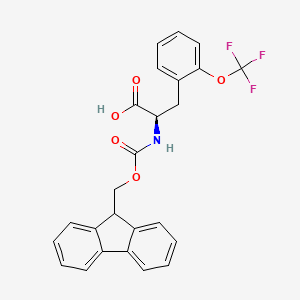
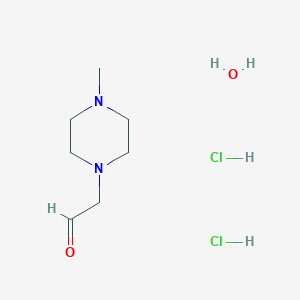
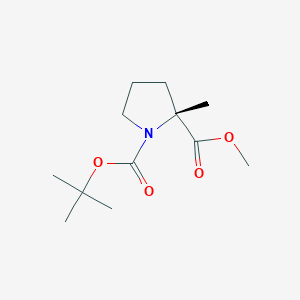
![(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B8178631.png)
